(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane
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Overview
Description
The compound “(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane” is a complex organic molecule that features multiple fluorine atoms and a diazatricyclic structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the diazatricyclic core and the introduction of fluorine atoms. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Functional Group Interconversions: Conversion of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds could be investigated for their potential as enzyme inhibitors or receptor ligands, given their structural complexity and potential for specific interactions with biological targets.
Medicine
In medicine, compounds with multiple fluorine atoms and tricyclic structures are often explored for their potential as pharmaceuticals. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industry, these compounds could be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. Generally, it could involve binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane: can be compared with other fluorinated tricyclic compounds.
Diazatricyclic Compounds: Other compounds with similar tricyclic structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c22-16-5-2-8-25-18(16)12-27-11-15(14-3-1-4-17(23)19(14)24)21-20(27)13-6-9-26(21)10-7-13/h1-5,8,13,15,20-21H,6-7,9-12H2/t15-,20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJQTZCSRDKRC-IPHXSNPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3CC4=C(C=CC=N4)F)C5=C(C(=CC=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3CC4=C(C=CC=N4)F)C5=C(C(=CC=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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